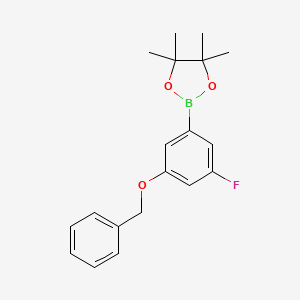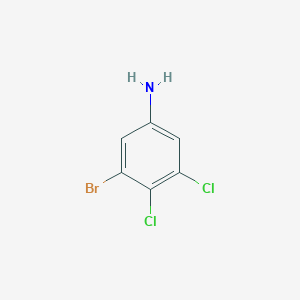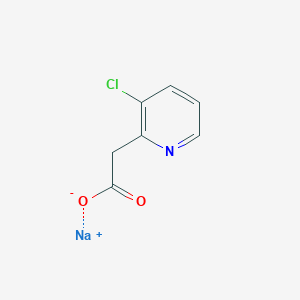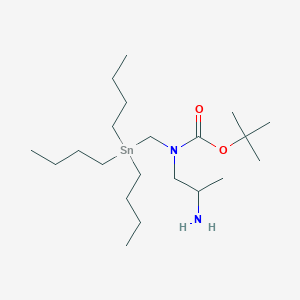
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is an organotin compound with a variety of applications in scientific research. It is a colorless liquid at room temperature and is slightly soluble in water. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also used in the synthesis of organic compounds and can be used as a chelating agent for metal ions.
Wissenschaftliche Forschungsanwendungen
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used in the synthesis of metal complexes and as a chelating agent for metal ions.
Wirkmechanismus
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate acts as a catalyst in the synthesis of organic compounds. It is a Lewis acid that can form complexes with Lewis bases, such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile and react with electrophiles to form covalent bonds. It can also form complexes with metal ions and act as a chelating agent.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects in humans. However, it has been studied in animals and has been found to have no adverse effects. It has been found to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also relatively inexpensive and can be stored for long periods of time. However, it is slightly soluble in water and must be handled with care due to its potential toxicity.
Zukünftige Richtungen
The potential applications of T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate are numerous and can be explored in a number of different ways. Future research could focus on the synthesis of new organic compounds using this compound as a catalyst. It could also be used to synthesize metal complexes and as a chelating agent for metal ions. Additionally, future research could focus on the biochemical and physiological effects of this compound in humans. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other compounds.
Synthesemethoden
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be synthesized from tributylstannane, 2-aminopropanol, and butyl bromide. The reaction involves the formation of an organotin intermediate which is then reacted with 2-aminopropanol to form the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0°C.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



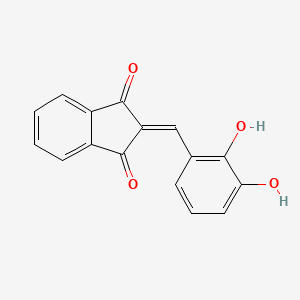


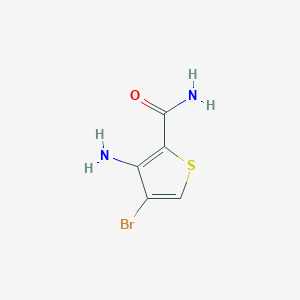
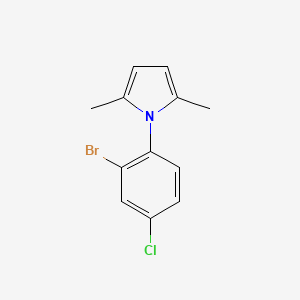
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

